molecular formula C8H11Cl2F3 B3040614 (1,2-Dichlorotrifluoroethyl)cyclohexane CAS No. 219904-98-0

(1,2-Dichlorotrifluoroethyl)cyclohexane

Cat. No. B3040614
CAS RN: 219904-98-0
M. Wt: 235.07 g/mol
InChI Key: NTMQOCVGFBDYTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1,2-Dichlorotrifluoroethyl)cyclohexane” is a chemical compound with the molecular formula C8H11Cl2F3 . It has an average mass of 235.074 Da and a monoisotopic mass of 234.018997 Da . This compound is used for research and development purposes .


Synthesis Analysis

Unfortunately, there is limited information available on the synthesis of “(1,2-Dichlorotrifluoroethyl)cyclohexane”. It is a product for proteomics research .


Molecular Structure Analysis

The molecular structure of “(1,2-Dichlorotrifluoroethyl)cyclohexane” consists of 8 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, and 3 fluorine atoms .

Scientific Research Applications

Oxidation and Auto-Ignition of Cyclohexane Derivatives
Research on the oxidation and auto-ignition of cyclohexane and its derivatives, such as cyclohexene, has shown the pathways leading to benzene formation at temperatures between 600 K to 900 K. This study provides insights into the low-temperature oxidation processes, highlighting the complex reaction mechanisms involving cyclohexane and its structural variants (Lemaire, Ribaucour, Carlier, & Minetti, 2001).

Stereochemical Transformations in Cyclohexene Derivatives
Stereochemical aspects of cyclohexene derivatives, such as the formation and trifluoroacetolysis of allylic bis(trimethylsilyl)cyclohexenes, have been explored. This research sheds light on the intricate stereochemical transformations that these compounds undergo, contributing to the understanding of their chemical behavior and potential applications in synthetic chemistry (Wickham & Kitching, 1983).

Catalytic Oxidation of Cyclohexene and Cyclohexane
Studies have been conducted on the catalytic oxidation of styrene, cyclohexene, and cyclohexane using zeolite-Y encapsulated metal complexes. This research demonstrates the efficiency of these complexes in the oxidation process, offering potential applications in the production of industrially relevant compounds (Maurya, Chandrakar, & Chand, 2007).

Environmental Exposure to Brominated Flame Retardants
Identification of brominated flame retardants in environmental samples highlights the potential environmental impact and bioaccumulation of these compounds. Research in this area contributes to the understanding of the ecological and health implications of using such flame retardants (Tomy et al., 2008).

properties

IUPAC Name

(1,2-dichloro-1,2,2-trifluoroethyl)cyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Cl2F3/c9-7(11,8(10,12)13)6-4-2-1-3-5-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMQOCVGFBDYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(F)(F)Cl)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901336807
Record name (1,2-Dichloro-1,2,2-trifluoroethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

219904-98-0
Record name (1,2-Dichloro-1,2,2-trifluoroethyl)cyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219904-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,2-Dichloro-1,2,2-trifluoroethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,2-Dichlorotrifluoroethyl)cyclohexane
Reactant of Route 2
Reactant of Route 2
(1,2-Dichlorotrifluoroethyl)cyclohexane
Reactant of Route 3
(1,2-Dichlorotrifluoroethyl)cyclohexane
Reactant of Route 4
(1,2-Dichlorotrifluoroethyl)cyclohexane
Reactant of Route 5
Reactant of Route 5
(1,2-Dichlorotrifluoroethyl)cyclohexane
Reactant of Route 6
(1,2-Dichlorotrifluoroethyl)cyclohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.